molecular formula C8H15Br2NO2 B15304341 tert-Butyl (2,3-dibromopropyl)carbamate

tert-Butyl (2,3-dibromopropyl)carbamate

Cat. No.: B15304341
M. Wt: 317.02 g/mol
InChI Key: KOMMXOANUJIAMZ-UHFFFAOYSA-N
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Description

tert-Butyl (2,3-dibromopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a dibromopropyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,3-dibromopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dibromopropanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,3-dibromopropyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dibromopropyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted carbamates, where the bromine atoms are replaced by the nucleophiles.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

tert-Butyl (2,3-dibromopropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamates.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2,3-dibromopropyl)carbamate involves its interaction with nucleophiles and enzymes. The carbamate group can be hydrolyzed by esterases to release the corresponding amine, which can then participate in further biochemical reactions. The dibromopropyl group can undergo nucleophilic substitution, leading to the formation of various substituted products.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the dibromopropyl group.

    tert-Butyl (2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of a dibromopropyl group.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidinyl group with two oxo groups.

Uniqueness

tert-Butyl (2,3-dibromopropyl)carbamate is unique due to the presence of the dibromopropyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

Molecular Formula

C8H15Br2NO2

Molecular Weight

317.02 g/mol

IUPAC Name

tert-butyl N-(2,3-dibromopropyl)carbamate

InChI

InChI=1S/C8H15Br2NO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

KOMMXOANUJIAMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)Br

Origin of Product

United States

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